N-(2-Methoxyethyl) Erlotinib is a derivative of Erlotinib, an epidermal growth factor receptor tyrosine kinase inhibitor, primarily used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer. This compound is classified under small molecule inhibitors that target specific signaling pathways involved in tumor growth and metastasis. Erlotinib was first approved by the Food and Drug Administration in 2004, and its mechanism of action involves the inhibition of epidermal growth factor receptor phosphorylation, which is crucial for tumor cell proliferation.
The synthesis of N-(2-Methoxyethyl) Erlotinib typically involves several key steps:
The synthesis process has been documented to utilize various reaction conditions such as mild heating and the presence of bases like potassium carbonate to facilitate the formation of the desired product while controlling for potential side reactions that may lead to impurities .
The molecular structure of N-(2-Methoxyethyl) Erlotinib can be represented by its chemical formula, which includes a quinazoline core structure modified with a methoxyethyl side chain. The compound's structural features include:
Data from nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry confirm the identity and purity of synthesized compounds, ensuring that the structure aligns with theoretical predictions .
N-(2-Methoxyethyl) Erlotinib participates in various chemical reactions that are crucial for its activity:
Each step is carefully controlled to maintain high yields and purity levels, as impurities can significantly affect biological activity .
The mechanism by which N-(2-Methoxyethyl) Erlotinib exerts its antitumor effects involves:
Studies have shown that derivatives like N-(2-Methoxyethyl) Erlotinib can enhance efficacy against resistant cancer cell lines compared to their parent compounds .
N-(2-Methoxyethyl) Erlotinib exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during formulation development .
N-(2-Methoxyethyl) Erlotinib has significant scientific uses:
The ongoing research into derivatives like N-(2-Methoxyethyl) Erlotinib continues to expand its potential applications in oncology .
N-(2-Methoxyethyl) erlotinib represents a strategic structural modification of the first-generation EGFR tyrosine kinase inhibitor (TKI) erlotinib. The parent compound features a quinazoline core with a terminal acetylene moiety at the C4-anilino position. In N-(2-methoxyethyl) erlotinib, this acetylene group is replaced with a 1,2,3-triazole linker conjugated to a 2-methoxyethyl substituent (Fig. 1). This design leverages the enhanced hydrogen-bonding capacity and dipole moment of the 1,2,3-triazole ring, which serves as a bioisostere for amide bonds while improving metabolic stability. The 2-methoxyethyl group introduces steric and electronic modifications that optimize interactions with hydrophobic regions near the ATP-binding site of EGFR, particularly in mutant isoforms [1] [3].
The primary synthetic route employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between erlotinib's alkyne group and 2-azidoethyl methyl ether. This click chemistry approach enables regioselective formation of the 1,4-disubstituted triazole under mild conditions (60°C, isopropanol solvent, CuSO₄/sodium ascorbate catalyst), yielding the target compound with high purity confirmed via ¹H/¹³C NMR and HR-MS [3] [7]. The modification aims to circumvent steric hindrance from the T790M "gatekeeper" mutation while preserving affinity for activating mutations (L858R, exon 19 deletions).
Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) drives carcinogenesis by regulating proliferation, angiogenesis, and apoptosis evasion in multiple epithelial cancers. Overexpression occurs in 40–80% of esophageal carcinomas and 60% of non-small cell lung cancers (NSCLC), making it a high-value therapeutic target [1] [4]. Erlotinib competitively inhibits ATP binding in EGFR's intracellular domain, suppressing autophosphorylation and downstream signaling (RAS-RAF-MAPK, PI3K-AKT). It demonstrates clinical efficacy against EGFR-mutant NSCLC, extending median survival from 4 to >40 months compared to chemotherapy [4] [6]. However, its reversible binding mode and wild-type EGFR activity limit therapeutic selectivity, causing rash and diarrhea while enabling acquired resistance.
Compound | KYSE70TR (μM) | H1650TR (μM) | HCC827GR (μM) | HeLa (μM) |
---|---|---|---|---|
Erlotinib | >50 | >50 | >50 | 39.50 |
3d* | 7.17 ± 0.73 | 5.76 ± 0.33 | 2.38 ± 0.17 | - |
4l† | - | - | - | 4.51 ± 0.08 |
Acquired resistance to erlotinib arises through:
N-(2-Methoxyethyl) erlotinib addresses these limitations through:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8